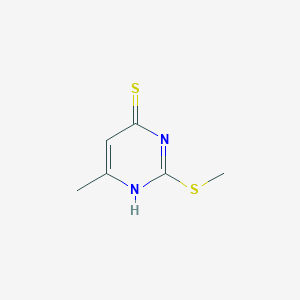

6-Methyl-2-(methylthio)-4-pyrimidinethiol

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. cdnsciencepub.comresearchgate.net This scaffold is of immense interest as it forms the structural backbone of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. cdnsciencepub.com Beyond their natural role, pyrimidine derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. cdnsciencepub.comscience.gov This versatility has led to the development of numerous therapeutic agents. cdnsciencepub.com

The adaptability of the pyrimidine ring allows for the creation of a vast library of compounds through various synthetic routes. cdnsciencepub.comuchicago.edu Researchers have extensively explored mono-, di-, tri-, and tetra-substituted pyrimidines, leading to the discovery of molecules with diverse biological activities. researchgate.net These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netjapsonline.com The ability of the pyrimidine core to mimic the structure of purines has also been exploited in the design of bioisosteres, leading to potent enzyme inhibitors and other therapeutic agents. uchicago.eduresearchgate.netpensoft.net The continuous exploration of novel pyrimidine derivatives is driven by the need for more effective and specific drugs to combat a wide array of diseases. cdnsciencepub.comjapsonline.com

Overview of Thiol-substituted Pyrimidines in Contemporary Research

Among the various classes of pyrimidine derivatives, those substituted with thiol (-SH) or thioether (-SR) groups have garnered significant attention in contemporary research. researchgate.netchemicalbook.comchegg.com These thio-substituted pyrimidines, including 2-thiouracils and their derivatives, are key intermediates in organic synthesis and exhibit a broad spectrum of biological activities. pensoft.netrsc.org They have been investigated for their potential as antiviral, antibacterial, anticancer, and anti-thyroid agents. rsc.org

A crucial aspect of thiol-substituted pyrimidines is their existence in thione-thiol tautomeric forms. cdnsciencepub.comresearchgate.net For instance, a 2-mercaptopyrimidine (B73435) can exist in equilibrium with its 2(1H)-pyrimidinethione tautomer. The position of this equilibrium is influenced by factors such as the solvent's polarity, with polar solvents generally favoring the thione form. cdnsciencepub.comresearchgate.net This tautomerism is critical as it affects the molecule's chemical reactivity and its mode of interaction with biological targets. cdnsciencepub.com The sulfur atom in these compounds is often a site for alkylation, allowing for the synthesis of a wide array of S-substituted derivatives with modified properties and activities. japsonline.compensoft.net Research in this area focuses on synthesizing new thio-substituted pyrimidines and exploring their chemical versatility and potential as antiproliferative agents, enzyme inhibitors, and anticonvulsants. researchgate.netpensoft.netrsc.org

Specific Research Focus on 6-Methyl-2-(methylthio)-4-pyrimidinethiol

The compound this compound is a multifunctional pyrimidine derivative that embodies the characteristics of both methylthio and thiol-substituted pyrimidines. Due to the tautomerism inherent in the 4-mercaptopyrimidine moiety, this compound primarily exists as 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one . This thione form is generally more stable, particularly in polar environments. cdnsciencepub.comresearchgate.net

Synthesis and Chemical Properties

The synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one typically starts from 6-methyl-2-thiouracil (also known as methylthiouracil). pensoft.netnih.gov The initial step involves the condensation of ethyl acetoacetate (B1235776) with thiourea. japsonline.compensoft.net Subsequent selective alkylation of the resulting 6-methyl-2-thiouracil with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, preferentially occurs on the sulfur atom at the 2-position to yield the target compound. researchgate.net This selective S-alkylation is a key step, and the reaction conditions can be controlled to achieve high yields. For example, using an aqueous sodium hydroxide (B78521) solution with dimethyl sulfate has been reported to be effective. researchgate.net

The chemical reactivity of this compound is characterized by the remaining N-H proton in the pyrimidine ring and the potential for reactions at the exocyclic oxygen (in its thione form) or sulfur (in its thiol form). It serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. For instance, the oxygen atom can be alkylated to produce O-substituted derivatives, which can then be converted into other functional groups or used to build larger molecular scaffolds. researchgate.net

Table 1: Physicochemical Properties of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂OS | chemicalbook.com |

| Molecular Weight | 156.21 g/mol | N/A |

| Appearance | White solid | chemicalbook.com |

| Melting Point | 224-226 °C | chemicalbook.com |

| pKa | 8.24 ± 0.50 (Predicted) | chemicalbook.com |

Spectroscopic Data

¹H NMR: In the ¹H NMR spectrum, a singlet corresponding to the methyl group at the 6-position (C-CH₃) is expected around δ 2.2 ppm. researchgate.net The methyl group attached to the sulfur atom at the 2-position (S-CH₃) typically appears as a singlet around δ 2.4-2.5 ppm. researchgate.net The proton at the 5-position (C-H) would show a singlet at approximately δ 5.8-6.0 ppm. japsonline.comresearchgate.net The N-H proton signal would appear as a broad singlet at a higher chemical shift (e.g., >10 ppm) and its position can be solvent-dependent. japsonline.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The S-CH₃ carbon is expected around 13 ppm. researchgate.net The C-CH₃ carbon would appear near 23 ppm. japsonline.com The C5 carbon signal is typically found around 101-107 ppm. japsonline.comresearchgate.net The signals for the carbonyl carbon (C4), the carbon attached to the sulfur (C2), and the methyl-bearing carbon (C6) would appear in the range of 160-170 ppm. japsonline.comresearchgate.net

Research Applications

Research on 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its derivatives has explored their potential in various fields. It serves as a key building block for synthesizing compounds with specific biological activities.

Plant Growth Stimulants: Derivatives have been synthesized by reacting the parent compound to create novel acetohydrazides. researchgate.net These new compounds, which incorporate 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, have been investigated for their properties as plant growth stimulants. researchgate.net

Anticonvulsant Activity: The core structure of 6-methyl-2-thiopyrimidine-4(3H)-one, the precursor to the title compound, has been used to synthesize a series of S-alkylated derivatives that were screened for anticonvulsant activity. japsonline.compensoft.net Studies on these related structures suggest that the pyrimidine-thione scaffold is a promising template for developing new agents to treat neurological disorders. pensoft.net

The ongoing research into this and related thiol-substituted pyrimidines highlights their importance as versatile scaffolds for the development of new functional molecules in agrochemistry and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIVSHYPWDPRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403443 | |

| Record name | MLS000737072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-04-9 | |

| Record name | MLS000737072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-6-MERCAPTO-2-METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Methylthio 4 Pyrimidinethiol

Established Synthetic Routes for 6-Methyl-2-(methylthio)-4-pyrimidinethiol

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyrimidine (B1678525) ring followed by functional group interconversions.

Synthesis via Methylation of Methylthiouracil

A common and straightforward route to the precursor of the target compound, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, begins with the readily available starting material, 6-methyl-2-thiouracil. The synthesis involves the selective S-alkylation of 6-methyl-2-thiouracil.

The process typically involves dissolving 6-methyl-2-thiouracil in an aqueous basic solution, such as sodium hydroxide (B78521), to form the thiolate salt. This is followed by the addition of a methylating agent, like methyl iodide. The reaction proceeds via nucleophilic attack of the sulfur on the methyl group, leading to the formation of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.

To obtain the final target compound, this compound, a subsequent thionation step is required. This involves the conversion of the carbonyl group at the C-4 position to a thiol group. A common reagent used for this transformation is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or dioxane under reflux conditions. While specific yields for this exact transformation are not widely reported, thionation of similar pyrimidinones (B12756618) is a well-established method. researchgate.netresearchgate.net

Cyclization Reactions from Precursor Compounds

An alternative and highly convergent approach to the pyrimidine core involves the cyclization of acyclic precursors. A one-pot synthesis method for 4-pyrimidone-2-thioethers has been reported, which can be adapted for the synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. nih.govresearchgate.net This strategy utilizes the condensation of an S-alkylisothiourea with a β-ketoester.

For the synthesis of the precursor to our target compound, S-methylisothiourea would be reacted with ethyl acetoacetate (B1235776). The reaction is typically mediated by a base, which facilitates the initial condensation, followed by an acid-mediated cyclization and dehydration to form the pyrimidine ring. nih.govresearchgate.net This method offers the advantage of building the core structure with the desired 2-(methylthio) group already in place.

Following the successful synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one via this cyclization, the subsequent thionation step, as described in section 2.1.1, would be necessary to yield this compound.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds. For the synthesis of the precursor, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, greener methods have been explored. These often focus on the use of less hazardous solvents and reagents, as well as energy-efficient reaction conditions.

One such approach involves the alkylation of 2-thiouracil (B1096) derivatives under solvent-free conditions or in greener solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and often improved yields. While these methods have been successfully applied to the S-alkylation step, the subsequent thionation to form the 4-thiol group still typically requires traditional, more hazardous reagents and conditions. Research into greener thionation methods is ongoing but less established for this specific substrate.

Derivatization Strategies and Functional Group Transformations

The presence of two distinct sulfur-containing functional groups, a thiol and a methylthio group, makes this compound a versatile building block for further chemical modifications.

Alkylation Reactions of the Thiol Group

The thiol group at the C-4 position is a primary site for derivatization through alkylation. This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for various applications.

The S-alkylation of the 4-thiol is typically achieved by treating the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the alkyl halide. The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. nih.gov

A summary of representative alkylation reactions on related thiol-containing pyrimidines is presented in the table below.

| Alkylating Agent | Base | Solvent | Product Type | Reference |

| Ethyl 2-bromoacetate | K₂CO₃ | DMF | 4-(Carboethoxymethylthio)pyrimidine | nih.gov |

| Benzyl (B1604629) chloride | NaH | THF | 4-(Benzylthio)pyrimidine | researchgate.net |

| 1,2-Dibromoethane | KOH | Ethanol | Bridged bis-pyrimidine | nih.gov |

This table presents analogous reactions on similar pyrimidine thiols, as specific data for this compound is not extensively documented.

Nucleophilic Substitution Reactions involving the Methylthio Group

The methylthio group at the C-2 position is susceptible to nucleophilic substitution, although it is generally less reactive than a halogen substituent at the same position. This reaction provides a pathway to introduce a variety of functional groups at the C-2 position.

For nucleophilic substitution to occur at the C-2 position, the methylthio group often needs to be activated. This can be achieved by oxidation of the sulfur to a methylsulfinyl or methylsulfonyl group, which are much better leaving groups. Alternatively, under certain conditions with strong nucleophiles, direct displacement of the methylthio group can occur.

A study on the related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrated that while many nucleophiles preferentially displace the chloro group, certain nucleophiles under specific conditions can displace the methylthio group. rsc.org For instance, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of the methylthio group. rsc.org To facilitate the substitution of the methylthio group in this compound, it would likely first be necessary to convert the 4-thiol to a less reactive group or to use a selective reagent. A more common strategy involves the conversion of the 2-methylthio group to a 2-chloro group, which is then readily displaced by a wide range of nucleophiles.

| Nucleophile | Conditions | Product at C-2 | Reference |

| Dimethylamine | - | 2-Dimethylamino | rsc.org |

| Sodium Phenoxide | - | 2-Phenoxy | rsc.org |

| Sodium Thiophenoxide | - | 2-Phenylthio | rsc.org |

| Sodium Methoxide (excess) | Heat | 2-Methoxy | rsc.org |

This table illustrates nucleophilic substitutions on the 2-methylthio group of a related pyrimidine derivative where the 4-position is substituted with a chloro group. rsc.org

Condensation Reactions with Electrophiles

The reactivity of the pyrimidine core, specifically its tautomeric forms, dictates the outcome of condensation reactions with electrophilic reagents. The reaction of 1,6-dihydro-4-β-D-glucopyranosylamino-2-methylthio-6-oxopyrimidine, a derivative related to the oxo-tautomer of the target compound, with various electrophiles demonstrates this principle. The reaction medium plays a crucial role in determining the site of electrophilic attack.

In acidic conditions, using catalysts like perchloric acid, the electrophilic attack occurs at the C5 position of the pyrimidine ring, which is an aromatic carbon. For instance, reaction with acetic anhydride (B1165640) or propionic anhydride under reflux leads to the formation of 5-acetyl and 5-propionyl derivatives, respectively. This suggests that in an acidic medium, the tautomeric form where the pyrimidine ring is aromatic and susceptible to electrophilic substitution at the C5 position predominates. mdpi.com

Conversely, in a basic medium such as pyridine, the reaction with electrophiles like acetic anhydride, propionic anhydride, or benzoyl chloride occurs at the exocyclic oxygen atom (corresponding to the thiol group in the target compound's tautomer). This results in the formation of O-acyl derivatives, indicating a different reactive tautomer or anionic species is present under basic conditions. mdpi.com This highlights the tunability of the reaction's regioselectivity based on the pH of the medium.

Table 1: Products of Condensation Reactions with Electrophiles in Different Media mdpi.com

| Electrophile | Medium | Product |

| Acetic Anhydride | Acidic (HClO₄) | 5-Acetyl-1,6-dihydro-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-6-oxopyrimidine |

| Propionic Anhydride | Acidic (HClO₄) | 1,6-Dihydro-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-5-propionyl-6-oxopyrimidine |

| Acetic Anhydride | Basic (Pyridine) | 6-O-Acetyl-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthiopyrimidine |

| Propionic Anhydride | Basic (Pyridine) | 4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-6-O-propionylpyrimidine |

| Benzoyl Chloride | Basic (Pyridine) | 6-O-Benzoyl-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthiopyrimidine |

Formation of Heterocyclic Ring Systems from this compound and its Derivatives

The functional groups on this compound serve as handles for the construction of fused or linked heterocyclic systems. By first converting the thiol/thione group into a more versatile intermediate, such as an acetohydrazide, a variety of five-membered heterocycles can be synthesized.

Thiadiazole rings can be effectively synthesized from derivatives of this compound. The key intermediate for these syntheses is 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. researchgate.net This hydrazide can be converted into thiosemicarbazide (B42300) derivatives, which are precursors for 1,3,4-thiadiazoles.

One pathway involves the reaction of the acetohydrazide with various isothiocyanates to yield N-substituted-2-(2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)hydrazine-1-carbothioamides. These intermediates can then be cyclized to form N-substituted-5-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2-amines. researchgate.net

Alternatively, the acetohydrazide can be reacted with carbon disulfide and potassium hydroxide to form a potassium carbodithioate salt. This salt, upon heterocyclization and subsequent alkylation, leads to the formation of 2-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-5-(alkylthio)-1,3,4-thiadiazoles. researchgate.net The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazides using dehydrating agents like concentrated sulfuric acid. osi.lv

Table 2: Synthesized 1,3,4-Thiadiazole (B1197879) Derivatives researchgate.net

| Compound Name | Starting Reagents | Yield (%) | Melting Point (°C) |

| N-Ethyl-2-(2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)hydrazine-1-carbothioamide | Acetohydrazide, Ethyl isothiocyanate | 80 | 110-112 |

| 2-(2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)-N-phenylhydrazine-1-carbothioamide | Acetohydrazide, Phenyl isothiocyanate | 84 | 100-102 |

| 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2(3H)-thione | Potassium carbodithioate, Acid | 78 | 134-136 |

| Methyl 2-((5-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate | Thiadiazole-thione, Methyl chloroacetate (B1199739) | 76 | 93-95 |

| 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine | N-Phenylhydrazine-1-carbothioamide derivative, Acid | 69 | 196-198 |

Similar to thiadiazoles, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide intermediate. researchgate.net A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of acylhydrazines. mdpi.com

Specifically, the reaction of the acetohydrazide derivative with carbon disulfide in an alcoholic potassium hydroxide solution yields a potassium dithiocarbazinate salt. Subsequent treatment of this salt with an excess of iodine in the presence of sodium hydroxide results in oxidative cyclization to afford the 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net This transformation provides a direct route to link the pyrimidine core to an oxadiazole ring system via an oxymethylene bridge.

Table 3: Synthesized 1,3,4-Oxadiazole Derivative researchgate.net

| Compound Name | Starting Reagents | Yield (%) | Melting Point (°C) |

| 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione | Acetohydrazide, CS₂, KOH, I₂ | 81 | 160-162 |

Hydrazide derivatives are crucial intermediates for the synthesis of various heterocycles, including the thiadiazoles and oxadiazoles (B1248032) mentioned previously. The primary route to the key hydrazide intermediate starts with the O-alkylation of the 6-methyl-2-(methylthio)pyrimidin-4-one tautomer. researchgate.net

The reaction of the sodium salt of 6-methyl-2-(methylthio)pyrimidin-4-one with methyl chloroacetate in dimethylformamide (DMF) yields methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate. researchgate.net This ester is then readily converted into the corresponding 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303) at room temperature. researchgate.net

Another important hydrazide derivative is formed by the direct reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) with hydrazine hydrate, which yields 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine. researchgate.net This compound serves as a precursor for fused heterocyclic systems like triazolopyrimidines. researchgate.net

Table 4: Synthesized Hydrazide Derivatives

| Compound Name | Starting Reagents | Yield (%) | Melting Point (°C) | Reference |

| 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide | Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate, Hydrazine hydrate | 87 | 152-154 | researchgate.net |

| 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine | 4-Chloro-6-methyl-2-(methylthio)pyrimidine, Hydrazine hydrate | 90 | 138-140 | researchgate.net |

Hydroxamic acids can be generated from ester derivatives of 6-methyl-2-(methylthio)pyrimidine. The synthesis typically starts from the corresponding 2-(alkylthio)pyrimidin-4(3H)-one. researchgate.net The general and most versatile method for preparing hydroxamic acids is the reaction of an ester with hydroxylamine. ijnc.ir

The pyrimidin-4(3H)-one is first alkylated with an ester-containing alkyl halide, such as ethyl bromoacetate (B1195939) or methyl 6-bromohexanoate, to introduce an ester side chain. This reaction results in O-alkylation, yielding compounds like ethyl 2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetate. Subsequent aminolysis of these esters with hydroxylamine, often in an aqueous solution at low temperatures, affords the desired N-hydroxyacetamide (hydroxamic acid) derivatives. researchgate.net These pyrimidine-based hydroxamic acids have been investigated as potential inhibitors of histone deacetylases (HDACs). researchgate.net

Table 5: Synthesized Hydroxamic Acid Derivatives and HDAC Inhibition researchgate.net

| Compound Name | Ester Precursor | HDAC4 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |

| N-Hydroxy-2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetamide | Ethyl 2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetate | > 100 | 48.2 |

| N-Hydroxy-6-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}hexanamide | Methyl 6-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}hexanoate | 48.5 | 1.8 |

The thiazolo[3,2-a]pyrimidine scaffold represents a fused heterocyclic system that can be constructed from pyrimidine-2-thione derivatives. A common and effective method involves the reaction of a pyrimidine-2-thione with an α-haloester, such as ethyl bromoacetate or other α-haloketones, followed by intramolecular cyclization. researchgate.netosi.lv

The initial step is the S-alkylation of the thione tautomer of the pyrimidine ring with the α-halo reagent. researchgate.net For example, reacting a 6-substituted-2-thiouracil with substituted phenacyl halides produces S-alkylated intermediates. These intermediates can then undergo intramolecular cyclization upon treatment with a dehydrating agent like concentrated sulfuric acid or by heating, leading to the formation of the fused 5H-thiazolo[3,2-a]pyrimidin-5-one ring system. researchgate.net Similarly, reacting 3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate can yield 2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives directly through a condensation/cyclization sequence. While some S-alkylated pyrimidines can be challenging to cyclize, this general two-step approach remains a primary strategy for accessing this fused heterocyclic core. researchgate.net

Table 6: General Synthetic Route for Thiazolo[3,2-a]pyrimidin-ones

| Step | Reaction | Reagents | Product | Reference |

| 1 | S-Alkylation | Pyrimidine-2-thione, α-Haloester/α-Haloketone | S-Alkylated pyrimidine intermediate | researchgate.net |

| 2 | Intramolecular Cyclization | Dehydrating agent (e.g., H₂SO₄, PPA) or heat | Thiazolo[3,2-a]pyrimidin-one | mdpi.comresearchgate.net |

Reactivity Studies of this compound

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: the pyrimidine core, the activating methyl group at C6, the electron-donating methylthio group at C2, and the reactive thiol group at C4. These features govern its participation in a variety of chemical transformations.

Exploration of Nucleophilic and Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. However, the electron-donating effects of the methyl group at C6 and the methylthio group at C2, along with the thiol/thione group at C4, modulate its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the pyrimidine ring of analogous compounds are well-documented, typically involving the displacement of a good leaving group at the C4 or C6 positions. In the case of this compound, the thiol group itself is not a good leaving group. However, it can be readily converted to one, or its tautomeric thione form can undergo reactions. More commonly, related pyrimidines with a halo-substituent at the C4 position are used as precursors for introducing various nucleophiles.

For instance, studies on 4-chloro-6-methyl-2-(methylthio)pyrimidine derivatives demonstrate facile nucleophilic substitution at the C4 position. A range of nucleophiles, including amines and alkoxides, can displace the chloride ion. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature selectively yields the 4-ethoxy-6-chloro-2-(methylthio)pyrimidine, showcasing the higher reactivity of the C4/C6 positions towards nucleophilic attack. mdpi.com

The lability of substituents at the C4 position is a general feature of the pyrimidine ring, especially when activated by the ring nitrogens. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown that the chloro group is readily displaced by various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org In some cases, with strong nucleophiles like sodium cyanide, not only the chloro group but also the methylthio group at C2 can be displaced, indicating that the C2 position is also susceptible to nucleophilic attack, albeit to a lesser extent. rsc.org

Below is a table summarizing representative nucleophilic substitution reactions on pyrimidine rings analogous to the target compound.

| Precursor | Nucleophile | Product | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Cyanide | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | rsc.org |

| 2-Chloropyrimidines | Various Amines | 2-Aminopyrimidines | organic-chemistry.org |

Electrophilic Substitution:

The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the presence of activating groups such as amino, hydroxyl, or in this case, methyl and methylthio groups, can make electrophilic substitution feasible, typically at the C5 position. The C5 position is the most electron-rich and least sterically hindered site for electrophilic attack in such substituted pyrimidines.

While specific studies on the direct electrophilic substitution of this compound are not extensively reported, the general principles of pyrimidine chemistry suggest that reactions like nitration, halogenation, and nitrosation would occur at the C5 position, provided the reaction conditions are suitable to overcome the inherent electron deficiency of the ring.

Investigation of Sulfur Extrusion Reactions

Sulfur extrusion, or desulfurization, is a valuable transformation in organic synthesis, often employed to remove sulfur-containing functional groups. For a compound like this compound, desulfurization could potentially target either the methylthio group at C2 or the thiol group at C4.

A widely used method for the desulfurization of thio-substituted heterocycles is treatment with Raney Nickel. researchgate.netorganicreactions.orgmasterorganicchemistry.com This reagent is known for its ability to cleave carbon-sulfur bonds and replace them with carbon-hydrogen bonds. masterorganicchemistry.com The reaction typically proceeds via a reductive mechanism where the sulfur atom is adsorbed onto the nickel surface, followed by hydrogenolysis.

While specific examples of the desulfurization of this compound are not prominent in the literature, the general applicability of Raney Nickel to a wide range of sulfur-containing organic compounds suggests that it would be a viable method for the desulfurization of this molecule. researchgate.netnih.gov The reaction would likely lead to the formation of 6-methylpyrimidine, with both sulfur-containing groups being removed under forcing conditions. The selective removal of one sulfur group over the other would depend on the reaction conditions and the relative lability of the C-S bonds.

Other modern, metal-free reductive desulfurization methods are also being developed, which utilize reagents like phosphites in a catalytic cycle. nih.gov These methods offer an alternative to traditional metal-based reagents and may provide different selectivity profiles.

Isomerization Studies (e.g., cis-trans forms)

For this compound, the most relevant form of isomerization is tautomerism, specifically thiol-thione tautomerism. Cis-trans isomerism is not applicable in this context due to the aromatic nature of the pyrimidine ring and the lack of appropriate substituents.

The 4-pyrimidinethiol (B74162) moiety can exist in equilibrium with its tautomeric form, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This equilibrium is a common feature of mercaptopyrimidines. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrimidine ring.

Computational studies on related 2-mercaptopyrimidines have shown that the thione form is generally more stable, and this stability can be influenced by the surrounding medium. The thiol form is often favored in the gas phase, while the thione form can be more stable in solution.

The different tautomers can exhibit distinct reactivity. The thiol form behaves as a typical aromatic thiol, while the thione form has a cyclic thioamide structure. For instance, alkylation reactions can occur at either the sulfur atom of the thiol tautomer or the nitrogen atom of the thione tautomer, leading to different products.

The table below lists the potential tautomeric forms of the title compound.

| Tautomeric Form | Structure |

| This compound | A pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thiol group at position 4. |

| 6-Methyl-2-(methylthio)pyrimidin-4(3H)-thione | A pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thione group at position 4, with a hydrogen on the adjacent nitrogen (N3). |

| 6-Methyl-2-(methylthio)pyrimidin-4(1H)-thione | A pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thione group at position 4, with a hydrogen on the other adjacent nitrogen (N1). |

Advanced Characterization Techniques for 6 Methyl 2 Methylthio 4 Pyrimidinethiol and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in determining the chemical structure of newly synthesized molecules. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 6-methyl-2-(methylthio)pyrimidine derivatives, ¹H NMR spectra, typically recorded in solvents like DMSO-d₆, reveal characteristic signals.

For instance, in a series of 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one derivatives, the following proton signals are consistently observed pensoft.net:

A broad singlet for the NH proton in the pyrimidine (B1678525) ring, appearing downfield around 12.5 ppm.

A singlet for the C5-H proton of the pyrimidine ring at approximately 5.8-6.0 ppm.

A singlet corresponding to the methylene (B1212753) protons (SCH₂) of the thioether linkage around 4.6-4.7 ppm.

A singlet for the methyl group (CH₃) protons at the C6 position of the pyrimidine ring, resonating at about 2.0-2.3 ppm. pensoft.netresearchgate.net

Aromatic protons from the aryl substituents show complex multiplets in the range of 7.0-8.1 ppm. pensoft.net

In derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, the methyl protons of the methylthio (SCH₃) group appear as a singlet at 2.55 ppm, while the methyl protons at the C6 position (C-CH₃) are observed at 2.37 ppm. researchgate.net The protons of the OCH₂ group are seen as a singlet at 5.61 ppm. researchgate.net

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. For derivatives such as 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine, the spectrum shows distinct signals for each carbon atom. Key resonances include those for the methyl carbons (C-CH₃ and S-CH₃), the pyrimidine ring carbons, and the carbons of the attached heterocyclic and aryl rings. researchgate.net

| Compound Derivative | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (δ ppm) | Reference |

|---|---|---|---|

| 6-Methyl-2-[(2-oxo-2-phenylethyl)thio]pyrimidin-4(3H)-one | 12.55 (br. s, 1H, NH), 8.08 (d, 2H), 7.69 (t, 2H), 7.53 (t, 1H), 5.96 (s, 1H, CH-5), 4.74 (s, 2H, SCH₂), 1.95 (s, 3H, CH₃) | N/A | pensoft.net |

| 2-([2-(4-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one | 12.52 (br. s, 1H, NH), 8.03 (d, 2H), 7.06 (d, 2H), 5.95 (s, 1H, CH-5), 4.70 (s, 2H, SCH₂), 3.86 (s, 3H, OCH₃), 1.99 (s, 3H, CH₃) | N/A | pensoft.net |

| 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 10.18 (s, 1H, NH), 6.90-7.60 (m, 5H, Ar-H), 6.45 (s, 1H, CH-5), 5.61 (s, 2H, OCH₂), 2.56 (s, 3H, SCH₃), 2.37 (s, 3H, C-CH₃) | 13.27, 23.09, 61.54, 101.54, 117.24, 121.26, 128.23, 140.33, 152.61, 165.58, 167.29, 167.55, 170.24 | researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of pyrimidine derivatives show characteristic absorption bands that confirm their structural features. For related thiouracil compounds, spectra have been collected on both dispersive and FT-IR instruments. nist.govnist.gov

Key vibrational frequencies observed in derivatives include:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H group in the pyrimidine ring.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ indicates the presence of a carbonyl group in pyrimidinone structures.

C=N and C=C stretching: Absorptions in the 1550-1620 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

C-S stretching: The presence of the thioether and thiol groups can be inferred from bands in the fingerprint region.

The analysis of a series of new derivatives synthesized from 6-methyl-2-thiouracil confirmed their structures using FT-IR spectroscopy, alongside other methods. iosrjournals.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3300 | General |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | General |

| C=O Stretch (Amide/Ketone) | 1650 - 1700 | pensoft.net |

| C=N and C=C Stretch (Ring) | 1550 - 1620 | General |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.

For various derivatives of 6-methyl-2-thiouracil, mass spectrometry, including LC/MS, has been used to confirm the molecular weights of the synthesized compounds. pensoft.netjapsonline.com The spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

For example, the mass spectrum for 6-Methyl-2-[(2-oxo-2-phenylethyl)thio]pyrimidin-4(3H)-one showed a found m/z of 261.2 [M+H]⁺, confirming its molecular weight. pensoft.net Similarly, its 4-methoxyphenyl (B3050149) analog gave an m/z of 291.07 [M+H]⁺. pensoft.net

Elemental Analysis (CHN/S)

Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized molecule. The experimentally found percentages are compared with the theoretically calculated values. For the synthesized derivatives, the elemental analyses were generally found to be within ±0.4% of the theoretical values, which confirms the purity and proposed chemical formula of the compounds. pensoft.netresearchgate.netsigmaaldrich.com

| Compound Derivative | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| 2-([2-(4-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one | C: 57.92, H: 4.86, N: 9.65, S: 11.04 | C: 57.84, H: 4.84, N: 9.67, S: 11.01 | pensoft.net |

| 2-([2-(4-Nitrophenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one | C: 51.14, H: 3.63, N: 13.76, S: 10.50 | C: 51.00, H: 3.62, N: 13.78, S: 10.48 | pensoft.net |

| 2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetohydrazide | C: 42.09, H: 5.30, N: 24.54, S: 14.04 | C: 42.12, H: 5.28, N: 24.51, S: 14.02 | researchgate.net |

| 5-(((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) methyl)-1, 3, 4-oxadiazole-2(3H)-thione | C: 41.89, H: 5.43, N: 22.20, S: 20.33 | C: 41.85, H: 5.39, N: 22.17, S: 20.30 | researchgate.net |

Chromatographic Techniques (e.g., Thin Layer Chromatography - TLC) for Purity Assessment

Chromatographic methods are essential for monitoring the progress of chemical reactions and assessing the purity of the final products.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique. In the synthesis of derivatives of 6-methyl-2-thiouracil, TLC was employed to monitor the reaction progress. pensoft.net For example, using a solvent system of ethyl acetate-hexane (1:1) on Silufol UV-254 plates, the formation of the product can be tracked. pensoft.net The spots on the TLC plate are often visualized under UV light or by using an iodine vapor chamber. pensoft.net The individuality and purity of the synthesized compounds were confirmed by observing a single spot on the TLC plate, which is also supported by data from chromatographic mass spectrometry. pensoft.net

Investigations into Biological Activities and Mechanistic Studies of 6 Methyl 2 Methylthio 4 Pyrimidinethiol Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of pyrimidine (B1678525) thiol derivatives has been evaluated against a variety of bacterial and fungal pathogens. These studies aim to identify novel compounds to combat the growing challenge of drug-resistant microbes.

Derivatives of pyrimidinethiol have demonstrated notable antibacterial activity through several proposed mechanisms. One key mechanism involves the generation of reactive oxygen species (ROS). Studies on metal-organic frameworks (MOFs) synthesized with 4,6-diamino-2-pyrimidinethiol suggest that these compounds attach to bacteria, leading to electrostatic interactions and lipid peroxidation, which in turn produces ROS, causing bacterial cell death. rsc.org

Another significant antibacterial mechanism is the inhibition of essential bacterial enzymes. Research into related pyrimidine derivatives has shown that they can act as inhibitors of Dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth and proliferation. sciencescholar.us Furthermore, certain pyrazole-containing derivatives have been reported to function as DNA gyrase inhibitors, interfering with bacterial DNA replication. researchgate.net For instance, a study on various pyrimidine thiol derivatives found that a compound featuring a tosyl group and a 4-chlorophenyl substitution showed moderate resistance against Escherichia coli.

The antifungal properties of 6-Methyl-2-(methylthio)-4-pyrimidinethiol derivatives have been extensively studied, revealing their efficacy against both human and plant pathogenic fungi. nih.gov The primary mechanism of action is often related to the disruption of fungal cell processes, leading to inhibited growth or cell death.

In vitro testing using the poisoned food technique has shown that various pyrimidine derivatives can inhibit the mycelial growth of a wide range of phytopathogenic fungi. nih.gov For example, specific 2-(methylthio)-4-methylpyrimidine carboxamides have shown potent activity. One derivative, compound 1af , was particularly effective against Fusarium graminearum, while another, 1z , was most promising against Fusarium oxysporum. researchgate.net Similarly, other studies have identified derivatives with moderate activity against human pathogens like Candida albicans and Aspergillus niger.

| Compound Derivative | Target Fungus | Activity Measurement | Reported Value | Source |

|---|---|---|---|---|

| Compound 1af (a pyrimidine carboxamide) | Fusarium graminearum | EC50 | 12.50 µg/mL | researchgate.net |

| Compound 1z (a pyrimidine carboxamide) | Fusarium oxysporum | EC50 | 16.65 µg/mL | researchgate.net |

| Compound 5 (a thiazolopyrimidine) | Candida albicans | Moderate Resistance | N/A | |

| Compound 11 (a triazolopyrimidine) | Candida albicans | Moderate Resistance | N/A |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrimidine derivatives. These analyses reveal that the type and position of substituents on the pyrimidine ring significantly influence biological activity. nih.gov

For antifungal compounds, the nature of the substituents is critical. In a series of 2-(methylthio)-4-methylpyrimidine carboxamides, the presence and type of carbamate (B1207046) moiety were found to directly impact their efficacy against various plant pathogens. researchgate.net Similarly, for antibacterial activity, research has shown that electron-withdrawing groups, such as a chlorine atom on an attached phenyl ring, can enhance the biological effects of pyrimidine thiols.

SAR studies on related thiazole-pyrimidine hybrids have further elucidated these relationships. The nature of substituents on linked rings, such as a pyrazoline or phenyl group, was found to be the most important factor for both antibacterial and antifungal activities. mdpi.com For instance, the introduction of a thiophene (B33073) substituent in one series of derivatives resulted in promising activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com This indicates that targeted modifications to the peripheral groups of the core pyrimidine structure are a key strategy for developing more effective antimicrobial agents.

Enzyme Inhibition Studies

Beyond their antimicrobial effects, derivatives of this compound are being investigated as inhibitors of key enzymes implicated in human diseases, particularly in cancer.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.comnih.gov Aberrant HDAC activity is linked to various cancers, making them a significant target for drug development. mdpi.comnih.gov

The catalytic mechanism of most HDACs is metal-dependent, requiring a zinc ion (Zn²⁺) in their active site. nih.govmdpi.com This zinc ion activates a water molecule, which then facilitates the hydrolysis of the acetyl-lysine substrate. nih.gov HDAC inhibitors function by targeting this mechanism. They typically consist of a group that chelates the zinc ion, a linker, and a surface-binding group that blocks the enzyme's catalytic site, preventing the substrate from accessing it. mdpi.com This inhibition leads to the accumulation of acetylated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Pyrimidine derivatives represent a class of heterocyclic compounds being actively explored for their potential as HDAC inhibitors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules have emerged as a successful scaffold for designing potent and selective kinase inhibitors. bohrium.comnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression of EGFR is common in many cancers. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR-TK inhibitors that compete with ATP for binding at the enzyme's catalytic domain. nih.gov Certain derivatives with cyano and imidazole (B134444) ring substitutions have shown significant inhibitory activity. nih.gov

c-Jun N-terminal Kinase (JNK): JNKs are key enzymes in stress-related signaling pathways. Novel pyridopyrimidinone-based derivatives have been identified as potent and selective JNK inhibitors. nih.gov Some of these compounds are irreversible, forming a covalent bond with a conserved cysteine residue in the kinase. nih.gov A co-crystal structure of one inhibitor bound to JNK3 confirmed a Type-I binding mode, which helps guide the design of future inhibitors. nih.gov

Cyclin-Dependent Kinases (CDK): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. nih.gov The mechanism of pyrimidine-based CDK4/6 inhibitors involves preventing the phosphorylation of the retinoblastoma (Rb) protein, which induces cell cycle arrest in the G1 phase. nih.gov Co-inhibition of CDK4/6 and MDM2 has been shown to be more effective at inhibiting tumor growth than single-agent treatments. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including inflammation and cancer. mdpi.comnih.gov Inhibition of GSK-3 is a therapeutic strategy, and studies have shown that selective inhibition of the GSK3β isoform results in superior anti-inflammatory effects compared to non-selective inhibitors. nih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell proliferation and survival. nih.govcu.edu.eg Many Pim-1 inhibitors are ATP-competitive. cu.edu.eg Pyridothienopyrimidin-4-one derivatives have been identified as particularly potent Pim-1 inhibitors, with several compounds demonstrating high efficacy in enzymatic assays. nih.govcu.edu.eg

| Kinase Target | Inhibitor Derivative Class | Compound | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|---|

| EGFR-TK | Pyrazolo[3,4-d]pyrimidine | Compound 4 | 0.054 µM | nih.gov |

| EGFR-TK | Pyrazolo[3,4-d]pyrimidine | Compound 15 (cyano derivative) | 0.135 µM | nih.gov |

| EGFR-TK | Pyrazolo[3,4-d]pyrimidine | Compound 16 | 0.034 µM | nih.gov |

| JNK3 | Pyridopyrimidinone | Inhibitor 13 | 15 nM | nih.gov |

| Pim-1 | Pyridothienopyrimidin-4-one | Compound 7a (2-chlorophenyl) | 1.18 µM | nih.gov |

| Pim-1 | Pyridothienopyrimidin-4-one | Compound 7c | 1.38 µM | nih.gov |

| Pim-1 | Pyridothienopyrimidin-4-one | Compound 6c (2-hydroxyphenyl) | 4.62 µM | nih.gov |

| Pim-1 | Pyridothienopyrimidin-4-one | Compound 9 | 4.18 µM | nih.gov |

Lipoxygenase (e.g., 15-LO) Inhibitory Mechanisms

Derivatives of pyrimidine are recognized as a promising scaffold for developing novel anti-inflammatory agents through the inhibition of enzymes like lipoxygenase (LOX). nih.gov Lipoxygenases, particularly 15-lipoxygenase (15-LOX), are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators. nih.govnih.gov The inhibition of 15-LOX is an attractive therapeutic strategy for conditions such as asthma, atherosclerosis, and certain cancers. nih.govmums.ac.ir

Research into pyrimidine derivatives has identified several potent inhibitors of 15-LOX. For instance, novel pyrimidine acrylamides were synthesized and tested for their ability to inhibit soybean lipoxygenase, a common model for human 15-LOX. nih.gov Among these, two derivatives demonstrated significant inhibitory potential, with IC₅₀ values of 1.1 μM and 10.7 μM, respectively. nih.gov The most potent of these was found to be a promising candidate, with activity close to that of the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA). nih.gov Molecular docking studies support these experimental findings, suggesting that these compounds bind effectively to the enzyme's active site. nih.gov

Similarly, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives revealed their potential as LOX inhibitors. nih.gov The most effective compounds in this series, 2a and 2f, exhibited IC₅₀ values of 42 μΜ and 47.5 μΜ, respectively. nih.gov The mechanism of inhibition often involves competition with the natural substrate, arachidonic acid, for binding to the non-heme iron-containing active site of the enzyme. nih.govmums.ac.ir The structural diversity of the pyrimidine scaffold allows for modifications that can enhance binding affinity and inhibitory potency. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Pyrimidine Acrylamide (Compound 9) | Soybean Lipoxygenase | 1.1 μM | nih.gov |

| Pyrimidine Acrylamide (Compound 5) | Soybean Lipoxygenase | 10.7 μM | nih.gov |

| Pyrido[2,3-d]pyrimidine (Derivative 2a) | Soybean Lipoxygenase | 42 μM | nih.gov |

| Pyrido[2,3-d]pyrimidine (Derivative 2f) | Soybean Lipoxygenase | 47.5 μM | nih.gov |

| 4-PMPB (4-MMPB analog) | Soybean LOX-1 | 8.6 μM | nih.gov |

| 4-EMPB (4-MMPB analog) | Soybean LOX-1 | 14.3 μM | nih.gov |

P2Y12 Receptor Antagonism and Platelet Aggregation Modulation

The P2Y12 receptor, a G-protein-coupled receptor found on the surface of platelets, plays a critical role in ADP-induced platelet aggregation and thrombus formation. nih.govmdpi.com Consequently, it is a major target for antiplatelet therapies. nih.govbrieflands.com Derivatives based on the pyrimidine scaffold have been developed as P2Y12 receptor antagonists. nih.govresearchgate.net

Specifically, compounds derived from 6-amino-2-mercapto-3H-pyrimidin-4-one have been investigated for this purpose. nih.govresearchgate.net This particular chemical structure is considered a simplified hybrid of two established classes of P2Y12 antagonists: the active metabolites of thienopyridines and ATP derivatives. nih.govresearchgate.net When tested for their effects on human platelet aggregation induced by ADP, some of these synthesized compounds were found to partially inhibit the process. nih.gov

One notable benzopyranopyrimidine derivative containing a 2-methylthio group (compound 4d) demonstrated significant efficacy against ADP-induced aggregation. nih.gov This finding suggests that its antiplatelet activity involves mechanisms beyond the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis, pointing toward direct interaction with the P2Y12 receptor. nih.gov Further studies confirmed that the most potent compounds in this class antagonize the inhibitory effect of a P2Y12 agonist on cyclic-AMP accumulation in cells expressing the human P2Y12 receptor, confirming their mechanism of action. nih.govresearchgate.net These results indicate that pyrimidine derivatives represent a structurally novel series of compounds with potential for development as specific P2Y12 receptor antagonists. nih.gov

| Compound Class | Activity | Mechanism | Source |

|---|---|---|---|

| 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives | Partial inhibition of ADP-induced platelet aggregation. | Antagonism at the P2Y12 receptor. | nih.gov |

| 5-pyrrolidino-2-methylthiobenzopyrano[4,3-d]pyrimidine (4d) | Inhibition of ADP-induced platelet aggregation. | Suggests non-TXA2 dependent mechanisms, likely involving P2Y12 antagonism. | nih.gov |

| 2-aminopyrimidine derivatives | Showed acceptable activity against arachidonic acid-induced aggregation, but not ADP-induced aggregation. | Primarily inhibits cyclooxygenase-mediated pathways. | brieflands.com |

ADP-ribosyl Transferase (ARTD) Inhibition and DNA Repair Pathways

ADP-ribosyl transferases (ARTDs), including poly(ADP-ribose) polymerases (PARPs), are enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. nih.govmdpi.com These enzymes are crucial components of cellular processes, particularly the DNA damage response (DDR) and DNA repair. researchgate.netnih.gov Inhibiting these pathways is a key strategy in cancer therapy. mdpi.com

The pyrimidine scaffold has been explored for its potential to inhibit enzymes within these pathways. Studies on pyrimidine nucleoside derivatives investigated their effect on the DNA repair enzymes tyrosyl-DNA phosphodiesterase 1 (Tdp1) and PARP1/2. nih.gov While several O-benzoylated uridine (B1682114) derivatives were identified as potent Tdp1 inhibitors, with the strongest having an IC₅₀ of 0.6 μM, none of the tested compounds were found to be significant inhibitors of PARP1/2. nih.gov

However, other pyrimidine-based structures have shown promise against related targets in the DDR pathway. A series of pyrido[3,2-d]pyrimidine (B1256433) derivatives were reported to have potent inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response. researchgate.net The representative compound from this series, 10q, demonstrated excellent potency in both biochemical and cellular assays, making it a promising lead compound for further study. researchgate.net While not direct ARTD inhibitors, these findings highlight the versatility of the pyrimidine structure in targeting various components of the broader DNA repair system. The search for potent and specific inhibitors of ARTDs has identified various other heterocyclic structures, suggesting that further modification of the pyrimidine core could yield effective inhibitors. nih.govmdpi.com

| Compound Class/Derivative | Target Enzyme | Activity/Result | Source |

|---|---|---|---|

| 2',3',5'-Tri-O-benzoyl-5-iodouridine | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Strong inhibition (IC₅₀ = 0.6 μM) | nih.gov |

| Pyrimidine nucleoside derivatives | Poly(ADP-ribose)polymerase 1/2 (PARP1/2) | No significant inhibition observed. | nih.gov |

| Pyrido[3,2-d]pyrimidine (Compound 10q) | ATR Kinase | Excellent potency in biochemical and cellular assays. | researchgate.net |

Mechanisms of Enzyme Dysregulation Relevant to Disease Models

Derivatives of pyrimidine have been shown to dysregulate a wide range of metabolic enzymes that are implicated in the pathophysiology of various diseases, including cancer, diabetes, and Alzheimer's disease. researchgate.netnih.govjuniperpublishers.com

Studies have demonstrated that novel synthesized pyrimidine derivatives can effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are linked to conditions like glaucoma and epilepsy. researchgate.netnih.gov These compounds also showed inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the progression of Alzheimer's disease. researchgate.netnih.gov Furthermore, the same series of derivatives inhibited α-glycosidase and aldose reductase (AR), enzymes associated with diabetes. researchgate.netnih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating high potency. researchgate.netnih.gov

In the context of cancer, pyrimidine derivatives have been investigated as inhibitors of glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes that play a role in detoxification and resistance to chemotherapy. juniperpublishers.comjournalagent.com For example, 4-amino-2-chloropyrimidine (B189420) was found to be a potent noncompetitive inhibitor of the GST enzyme with a Ki value of 0.047 µM. journalagent.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) showed the most effective inhibition of the GR enzyme among the tested derivatives. juniperpublishers.comjuniperpublishers.com The ability of cancer cells to utilize pyrimidine salvage pathways to evade therapies that target de novo synthesis has made enzymes within this pathway attractive targets. mdpi.com Other research has identified pyrimidine derivatives that act as dual inhibitors of Topoisomerase II and HSP90, crucial targets in cancer treatment. tandfonline.com

| Enzyme | Disease Relevance | Inhibitory Activity (Ki or IC₅₀) | Source |

|---|---|---|---|

| Carbonic Anhydrase I & II (hCA I & II) | Glaucoma, Epilepsy | Ki: 18.21 - 144.62 nM | researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Ki: 33.15 - 52.98 nM | researchgate.netnih.gov |

| Glutathione S-Transferase (GST) | Cancer | Ki: 0.047 - 0.272 µM | journalagent.com |

| Glutathione Reductase (GR) | Cancer | Ki: 0.979 - 2.984 µM | juniperpublishers.comjuniperpublishers.com |

| α-Glycosidase | Diabetes | Ki: 17.37 - 253.88 nM | researchgate.netnih.gov |

| Topoisomerase II | Cancer | IC₅₀: 4.48 µM (Compound 3a) | tandfonline.com |

Plant Growth Regulation Studies

Growth Stimulant Effects on Plants

Derivatives of this compound and related pyrimidine compounds have demonstrated significant potential as regulators of plant growth and development. google.comresearchgate.netresearchgate.net Research has shown these synthetic compounds can enhance the growth of various important agricultural crops, including tomato, wheat, soybean, sorghum, and pea. researchgate.netjuniperpublishers.comresearchgate.netresearchgate.netbotanyjournals.com

The application of these derivatives has been shown to improve several key morphometric parameters. For example, in sorghum, treatment with pyrimidine derivatives like Methyur and Kamethur (sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine) at a concentration of 10⁻⁷M led to an increase in average root length by 12-87% and fresh plant weight by 7-67% compared to control plants. botanyjournals.com Similarly, studies on pea microgreens showed that pyrimidine derivatives at 10⁻⁷M concentration enhanced the growth of both shoots and roots. researchgate.netscidoc.org In wheat, the growth parameters under the influence of pyrimidine derivatives were comparable to or higher than those achieved with the natural auxin IAA. researchgate.net

Beyond morphometric changes, these compounds also positively affect physiological processes. In tomato seedlings, pyrimidine derivatives increased the content of photosynthetic pigments (chlorophylls a and b, carotenoids) and total soluble proteins. researchgate.net For instance, chlorophyll (B73375) a content increased by 17-116% and total soluble proteins by 40-241% compared to controls. researchgate.net These findings confirm the potential of pyrimidine derivatives as effective regulators for stimulating vegetative plant growth. researchgate.netresearchgate.net

Mechanistic Insights into Phytostimulation

The growth-stimulating effects of this compound derivatives appear to stem from their ability to act as phytohormone-like substances. researchgate.net The regulatory action of these compounds is often described as having both auxin-like and cytokinin-like effects, which are crucial for controlling plant growth and development. researchgate.netbotanyjournals.comscidoc.org

The auxin-like activity is evident in the enhanced growth of the root system, a primary function of natural auxins. researchgate.net Conversely, the cytokinin-like effect is observed in the stimulation of shoot growth and the increased content of photosynthetic pigments in leaves, as cytokinins are known to promote shoot meristem activity and chloroplast development. researchgate.netscidoc.org The balance between these two activities can vary depending on the specific chemical structure of the derivative and the plant species. juniperpublishers.comresearchgate.net

The mechanism is believed to involve the modulation of fundamental cellular processes such as cell division, elongation, and differentiation, which are the cornerstones of organ formation in plants. botanyjournals.com By mimicking natural hormones, these synthetic compounds can influence the biochemical pathways that govern plant architecture and biomass accumulation. google.com The ability of these derivatives to enhance growth, especially under stress conditions like heat and drought, highlights their potential for practical application in agriculture to improve crop resilience and productivity. juniperpublishers.com

| Plant Species | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Increased content of photosynthetic pigments (11-222%) and soluble proteins (9-241%). | Phytohormone-like regulatory activity. | researchgate.net |

| Sorghum (Sorghum bicolor) | Increased root length (12-87%), fresh weight (7-67%), and panicle length (3-50%). | Auxin and cytokinin-like effects on cell elongation and division. | botanyjournals.com |

| Pea (Pisum sativum) | Enhanced growth of shoots and roots; increased photosynthetic pigments. | Auxin-like and cytokinin-like effects. | researchgate.netscidoc.org |

| Soybean (Glycine max) | Improved growth under heat and drought; effect comparable or superior to auxin NAA. | Auxin- and cytokinin-like regulatory effects. | juniperpublishers.com |

| Wheat (Triticum aestivum) | Enhanced growth and photosynthesis parameters, similar or superior to auxin IAA. | Regulatory effect on growth and photosynthesis dependent on chemical structure. | researchgate.net |

Broader Biological Activity Screening (Excluding Direct Clinical Data)

Derivatives of the pyrimidine core structure are recognized for a wide array of pharmacological activities. nih.gov The nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological effects, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The pyrimidine nucleus is a promising scaffold for the development of new anti-inflammatory agents. nih.gov Research has shown that various pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. nih.gov

A study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their morpholinomethyl derivatives revealed notable in vivo anti-inflammatory activity. researchgate.net Many of the tested compounds in this series demonstrated activity greater than that of acetylsalicylic acid. researchgate.net Similarly, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized and evaluated for analgesic activity, which is often linked to anti-inflammatory mechanisms. nih.gov These compounds were found to inhibit peripheral pain mechanisms. nih.gov Another investigation into bicyclic and tricyclic pyrimidine derivatives, synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one, also confirmed anti-inflammatory properties when tested against standard agents like ibuprofen. researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives

| Compound Class/Derivative | Activity Type | Key Finding | Reference |

| 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thiones | Anti-inflammatory | Exhibited activity, with some compounds being more active than aspirin. | researchgate.net |

| 2-Methylthio-1,4-dihydropyrimidines (e.g., with p-dimethylaminophenyl substituent) | Analgesic | Showed significant analgesic activity (up to 70.32% protection). | nih.gov |

| 6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., Compound 2c) | Anti-inflammatory | Demonstrated notable inhibition of acute inflammation. | researchgate.net |

The pyrimidine scaffold is a key component in the design of potential anticancer agents. scilit.com Various derivatives have been synthesized and tested for their cytotoxic effects on numerous cancer cell lines. scilit.comnih.gov

A series of 6-thioxopyrimidines, 6-oxo-analogs, and pyrimidine-2,4-diones were evaluated for antitumoral activity against 60 tumor cell lines. scilit.com Among these, a thioxopyrimidine derivative bearing an N'-benzyl group showed the most effective cytostatic activity. scilit.com In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were investigated for their anti-proliferative properties against breast cancer models. nih.gov One promising compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated significant cytotoxic activity on the MDA-MB-435 breast cancer cell line. nih.gov

The mechanism of action for some derivatives involves inducing cell death through necrosis. For instance, the synthetic 1,2,4-oxadiazole (B8745197) derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, was found to have antiproliferative effects on B16-F10 melanoma cells, with necrosis identified as the induced death pathway. This compound was also observed to be 2.6 times more selective for the melanoma cells over murine Bone Marrow-Derived Macrophages (BMDMs).

Table 2: In Vitro Antitumor Activity of Selected Pyrimidine and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity/Mechanism | Reference |

| 6-Thioxopyrimidine with N'-benzyl group | 60 tumor lines | Displayed the best cytostatic activity in the series. | scilit.com |

| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Showed cytotoxic activity (Growth Percent = -31.02%). | nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 Melanoma | Exhibited antiproliferative effects via necrosis. | |

| 5-Arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) | MDA-MB-231 | Showed excellent cytotoxic activity. |

Derivatives of pyrimidine have been investigated for their potential as antiviral agents. Studies have particularly focused on activity against Herpes Simplex Virus type 1 (HSV-1).

Research on pyrazolo(3,4-d)pyrimidines, which included methylmercapto derivatives, showed that numerous compounds could inhibit HSV-1 yields by 1-4 log CPD50. The methylmercapto- derivatives were noted for inhibiting both HSV-1 and vaccinia virus to a similar extent.

Another study focused on ethyl or methyl 4-substituted or unsubstituted 2-methylthio-5-pyrimidinecarboxylates. These esters were tested for their inhibitory activity against HSV-1 infectivity in a plaque assay using Vero cells. At non-toxic concentrations, all tested esters were active. The most significant result was from compound 3h in the series, which achieved an 80.9% inhibition of HSV-1 infectivity at a concentration of 12 micrograms/ml. Further research into trifluoromethylthiolane derivatives also identified a compound, 2-hydroxy-2-trifluoromethylthiolane, that significantly inhibited HSV-1 reproduction, suggesting it may be a basis for developing future treatments.

Table 3: Antiviral Activity of Selected Pyrimidine and Related Derivatives against HSV-1

| Compound Class/Derivative | Virus | Key Finding | Reference |

| Methylmercapto-pyrazolo(3,4-d)pyrimidines | HSV-1 | Inhibited virus yields by 1-4 log CPD50. | |

| 2-Methylthio-5-pyrimidinecarboxylate ester (Compound 3h) | HSV-1 | Achieved 80.9% inhibition of infectivity at 12 µg/mL. | |

| 2-Hydroxy-2-trifluoromethylthiolane (Compound 10S52) | HSV-1 | Significantly inhibited virus reproduction. |

The chemical structure of pyrimidine derivatives can make them prone to reactions that lead to DNA cleavage. The reactivity of the pyrimidine ring is significantly altered if the C5-C6 double bond is saturated, which can occur through DNA damage. This loss of aromaticity makes the C4 position of the pyrimidine ring a "hot spot" for water addition, forming a hemiaminal intermediate. This intermediate can subsequently undergo a ring-opening hydrolysis by cleaving the N3-C4 bond, a process that can ultimately lead to a DNA strand break. This mechanism suggests that modifications to the pyrimidine core, particularly those affecting its aromaticity, could impart DNA cleavage capabilities.

Furthermore, studies on pyrimidine isosteres and their interaction with enzymes like vaccinia topoisomerase show that changes in the pyrimidine structure can significantly affect the rate of DNA cleavage. researchgate.net The interaction between the enzyme and the DNA is complex, but these findings highlight that the pyrimidine base itself is a key player in the cleavage process. researchgate.net

Elucidation of Biomolecular Interactions and Target Binding

Understanding how these compounds bind to biological targets is key to developing them further. Computational and experimental studies have begun to elucidate these interactions at a molecular level.

Recent drug design efforts have focused on pyrimidine derivatives as inhibitors of key proteins involved in cancer progression, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). A study combining structural-based design and synthesis produced novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones that act as dual-target inhibitors.

Molecular docking simulations revealed that these compounds fit into the binding pocket of BRD4. It has been reported that the reference inhibitor volasertib (B1683956) binds at the BRD4 site by forming a hydrogen bond with the key amino acid asparagine 140 (Asn140) via its carbonyl group. The newly synthesized 2-thiopyrimidine-4-one derivatives were shown to mimic this interaction, indicating a specific and targeted binding mechanism. For example, the most active compounds from the study, including a 2-thiopyrimidine-4-one derivative (compound 7), significantly inhibited both BRD4 and PLK1 with IC50 values in the nanomolar range, comparable to the potent inhibitor volasertib.

Table 4: Receptor Binding and Inhibition Data for Pyrimidine Derivatives

| Compound Class | Target(s) | Key Interaction/Finding | Reference |

| 5-Arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4/PLK1 | Act as dual inhibitors, binding to the active site and interacting with key residues. | |

| Compound 7 (a 2-thiopyrimidine-4-one derivative) | BRD4 | IC50 = 0.094 µM. Binds to site, mimicking interactions of known inhibitors. | |

| Compound 7 (a 2-thiopyrimidine-4-one derivative) | PLK1 | IC50 = 0.02 µM. Potent inhibition comparable to volasertib. |

Interaction with Metabolic Pathways